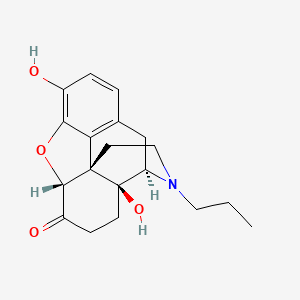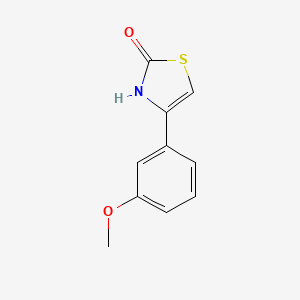![molecular formula C7H5ClN2O B571797 4-クロロ-2-メチルフロ[3,2-d]ピリミジン CAS No. 1245647-59-9](/img/structure/B571797.png)
4-クロロ-2-メチルフロ[3,2-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position .
科学的研究の応用
4-Chloro-2-methylfuro[3,2-d]pyrimidine has several applications in scientific research:
作用機序
Target of Action
It is suggested that the compound could potentially target specific kinases involved in disease pathways .
Mode of Action
It’s possible that the compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Given its potential to target kinases, it may influence various signaling pathways regulated by these enzymes .
Result of Action
Given its potential to target kinases, it may influence various cellular processes regulated by these enzymes .
Action Environment
The action of 4-Chloro-2-methylfuro[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it is known to exhibit stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with furan-2-carbaldehyde in the presence of a base, followed by chlorination . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and chlorination steps .
Industrial Production Methods
Industrial production of 4-Chloro-2-methylfuro[3,2-d]pyrimidine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
4-Chloro-2-methylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted furo[3,2-d]pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include furanones and dihydrofuran derivatives, respectively.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylfuro[2,3-d]pyrimidine: Similar structure but different ring fusion pattern.
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Contains a thiophene ring instead of a furan ring.
4-Chloro-2-methylpyrrolo[3,2-d]pyrimidine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
4-Chloro-2-methylfuro[3,2-d]pyrimidine is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
4-chloro-2-methylfuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLBSMISKCDFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)


